5-[[5-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[5-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid is a complex organic compound that features a difluoromethyl group, a methylpyrazole ring, and a sulfamoyl group attached to a dimethoxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[[5-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl sulfone or through radical difluoromethylation techniques.
Sulfamoylation: The sulfamoyl group is introduced by reacting the pyrazole derivative with sulfamoyl chloride under basic conditions.
Coupling with Dimethoxybenzoic Acid: The final step involves coupling the sulfamoyl-pyrazole intermediate with 2,3-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Methyl derivatives.
Substitution: Nitro or halogenated derivatives.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique functional groups.
Biology and Medicine:
Biological Probes: Used in the study of biological pathways due to its ability to interact with specific proteins or enzymes.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which 5-[[5-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid exerts its effects depends on its interaction with molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
- 5-[[5-(Trifluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid
- 5-[[5-(Methyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid
Comparison:
- Difluoromethyl vs. Trifluoromethyl: The difluoromethyl group provides different electronic properties compared to the trifluoromethyl group, potentially leading to different biological activities and binding affinities.
- Methyl vs. Difluoromethyl: The presence of fluorine atoms in the difluoromethyl group can significantly alter the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile.
Properties
IUPAC Name |
5-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]sulfamoyl]-2,3-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O6S/c1-19-11(13(15)16)9(6-17-19)18-26(22,23)7-4-8(14(20)21)12(25-3)10(5-7)24-2/h4-6,13,18H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDESDMFUMYQURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NS(=O)(=O)C2=CC(=C(C(=C2)OC)OC)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.